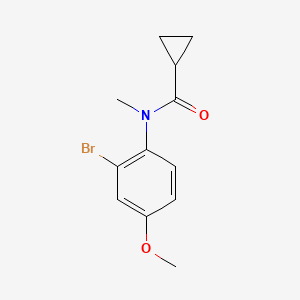
N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide: is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a cyclopropane ring
Métodos De Preparación
The synthesis of N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-bromo-4-methoxyaniline and cyclopropanecarboxylic acid.
Reaction Steps:
Análisis De Reacciones Químicas
N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
N-(2-Bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide can be compared with similar compounds such as:
N-(2-Bromo-4-methoxyphenyl)acetamide: This compound lacks the cyclopropane ring and has different reactivity and applications.
2-Bromo-4-methoxyphenylacetic acid: This compound has a carboxylic acid group instead of an amide, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of a bromine atom, methoxy group, and cyclopropane ring, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
659743-65-4 |
|---|---|
Fórmula molecular |
C12H14BrNO2 |
Peso molecular |
284.15 g/mol |
Nombre IUPAC |
N-(2-bromo-4-methoxyphenyl)-N-methylcyclopropanecarboxamide |
InChI |
InChI=1S/C12H14BrNO2/c1-14(12(15)8-3-4-8)11-6-5-9(16-2)7-10(11)13/h5-8H,3-4H2,1-2H3 |
Clave InChI |
HBQRQSQPDQOSCJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=C(C=C(C=C1)OC)Br)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


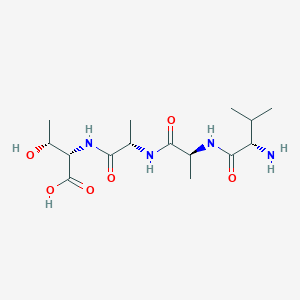
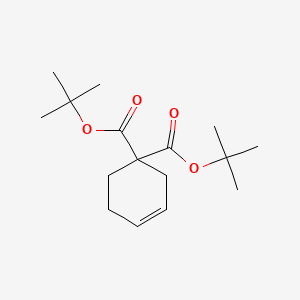
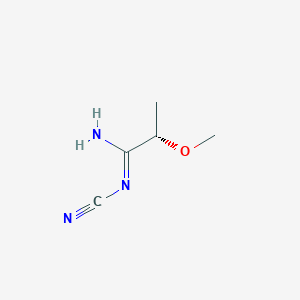
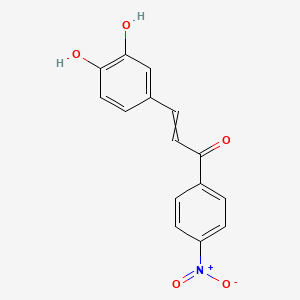
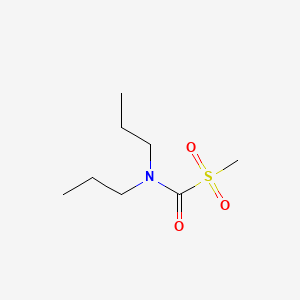
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)

![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-](/img/structure/B12529164.png)
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)
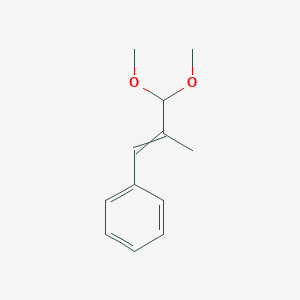
![3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529189.png)
